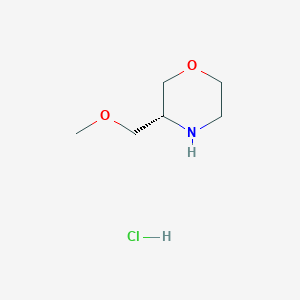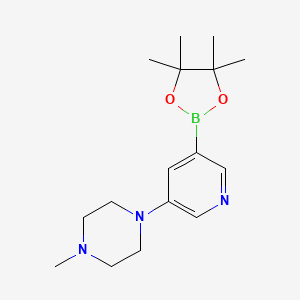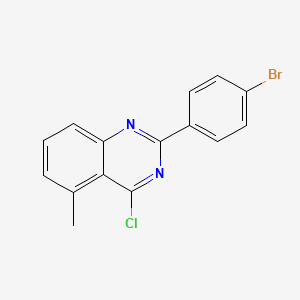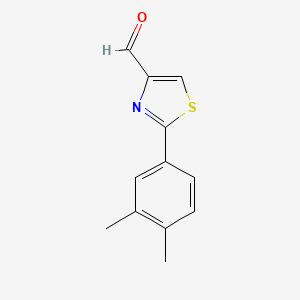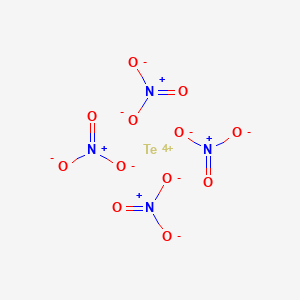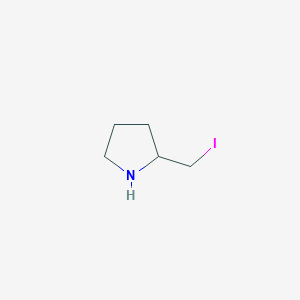
2-(Iodomethyl)pyrrolidine
Descripción general
Descripción
2-(Iodomethyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of pyrrolidine and contains an iodine atom attached to a methyl group.
Aplicaciones Científicas De Investigación
Atom-Transfer Cyclization
The compound has been utilized in triethylborane-mediated atom-transfer cyclization. This process involves the synthesis of γ-lactones, where 2-iodo-N-(prop-2-enyl)acetamides undergo iodine atom-transfer cyclization, yielding 4-(iodomethyl)pyrrolidin-2-ones in high yields (Ikeda et al., 1998).
Synthesis of Chiral Pyrrolidines
2-(Iodomethyl)pyrrolidine plays a crucial role in the catalytic enantioselective alkene aminohalogenation/cyclization, leading to the synthesis of chiral 2-iodomethyl pyrrolidines. This process is important for stereocenter formation and the creation of versatile synthetic intermediates (Bovino & Chemler, 2012).
Catalytic Carbon-Carbon Bond Formation
In the presence of cobalt catalysts, 2-(iodomethyl)pyrrolidine undergoes a transformation where the iodine atom is replaced by aryl or alkynyl groups from Grignard reagents. This reaction is significant for synthesizing phenanthroindolizidine alkaloids (Hsu, Ko, & Wu, 2011).
Pyrrolidines Chemistry
Pyrrolidines, including derivatives of 2-(iodomethyl)pyrrolidine, show significant biological effects and are used in medicine and industry. Their synthesis and study are crucial for modern science, particularly in creating new dyes or agrochemical substances (Żmigrodzka et al., 2022).
Iodocyclisation in Homoallylamines
This compound is used in room temperature iodocyclisation of homoallylamines, which results in the formation of functionalized azetidine and pyrrolidine derivatives. This process is significant for stereoselective synthesis and provides insights into the mechanism of azetidine to pyrrolidine isomerisation (Feula et al., 2013).
Interaction with Molecular Iodine
The interaction of pyrrolidine derivatives with molecular iodine has been studied for spectroscopic and structural characterization, contributing to the understanding of the oxidative desulfurization process and ring fusion mechanisms (Chernov'yants et al., 2013).
Propiedades
IUPAC Name |
2-(iodomethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELWMVGYJJQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693545 | |
| Record name | 2-(Iodomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)pyrrolidine | |
CAS RN |
5831-73-2 | |
| Record name | 2-(Iodomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1503052.png)

